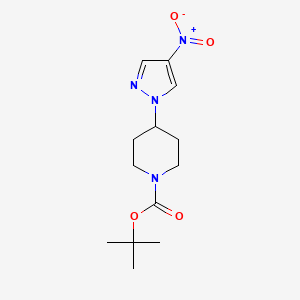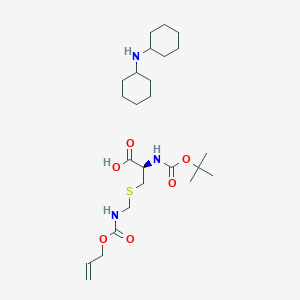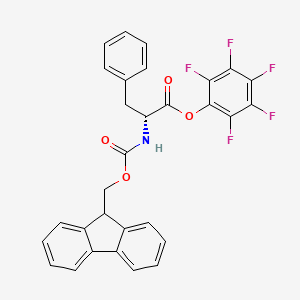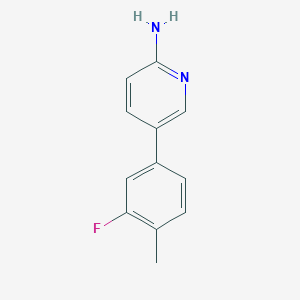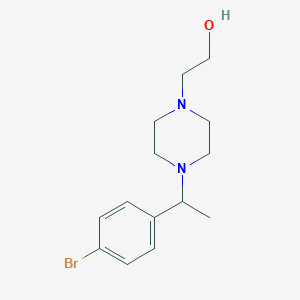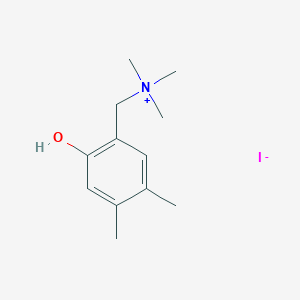
Fmoc-lys(boc-cys(trt))-OH
Vue d'ensemble
Description
Fmoc-Lys(Boc-Cys(Trt))-OH is a compound used in biochemical research, particularly in proteomics . Its molecular formula is C48H51N3O7S and it has a molecular weight of 814.01 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Boc-Cys(Trt))-OH is represented by the formula C48H51N3O7S . The molecule contains a total of 115 bonds, including 64 non-H bonds, 34 multiple bonds, 20 rotatable bonds, 4 double bonds, and 30 aromatic bonds .Physical And Chemical Properties Analysis
Fmoc-Lys(Boc-Cys(Trt))-OH is a white to off-white powder . It has a molecular weight of 814.01 and a molecular formula of C48H51N3O7S . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Automated Synthesis of Peptide Crypto-Thioesters
Fmoc-lys(boc-cys(trt))-OH: is utilized in the automated Fmoc-based synthesis of peptide crypto-thioesters. This method is significant for the convergent synthesis of proteins through native chemical ligation (NCL), which is a pivotal reaction in the field of chemical biology . The methodology enables access to peptide thioester surrogates, which can be directly used in NCL reactions with fast kinetics at neutral pH, a crucial advantage for synthesizing long, naturally-occurring cysteine-rich peptide sequences .
Green Chemistry in Solid-Phase Peptide Synthesis
The compound plays a role in the greening of Fmoc/tBu solid-phase peptide synthesis (SPPS). As peptides gain attention as potential drugs, the use of Fmoc-lys(boc-cys(trt))-OH in SPPS is a method of choice for synthesizing these molecules in both research and industrial settings. This approach allows for the use of green solvents, which reduces the environmental impact and is beneficial for human health .
Cleavage and Deprotection in Peptide Synthesis
In the context of Fmoc synthesis, Fmoc-lys(boc-cys(trt))-OH is relevant for the cleavage and deprotection steps. These steps are crucial for separating the peptide from the support and removing the protecting groups from the side chains, which is a delicate process for amino acids with labile side-chains in acid conditions .
Mécanisme D'action
Target of Action
Fmoc-lys(boc-cys(trt))-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. These peptide chains play a crucial role in the structure and function of proteins, which are essential for the functioning of cells .
Mode of Action
Fmoc-lys(boc-cys(trt))-OH interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound is used to create peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation .
Biochemical Pathways
The biochemical pathways affected by Fmoc-lys(boc-cys(trt))-OH are those involved in protein synthesis. The compound plays a role in the synthesis of peptide a-thioesters, which are then used in the convergent synthesis of proteins . The downstream effects of this include the creation of new proteins, which can have various roles within the cell.
Pharmacokinetics
The pharmacokinetics of Fmoc-lys(boc-cys(trt))-OH are largely dependent on the conditions of the peptide synthesis process. The compound is used in a controlled laboratory setting, and its absorption, distribution, metabolism, and excretion (ADME) properties are controlled by the parameters of the synthesis process .
Result of Action
The result of the action of Fmoc-lys(boc-cys(trt))-OH is the creation of peptide a-thioesters, which are key intermediates in the synthesis of proteins . These proteins can have a wide range of effects at the molecular and cellular level, depending on their specific structure and function.
Action Environment
The action of Fmoc-lys(boc-cys(trt))-OH is influenced by various environmental factors within the laboratory setting. These include the specific conditions of the peptide synthesis process, such as temperature and pH, as well as the presence of other reagents . These factors can influence the efficacy and stability of the compound.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H51N3O7S/c1-47(2,3)58-46(56)51-42(32-59-48(33-19-7-4-8-20-33,34-21-9-5-10-22-34)35-23-11-6-12-24-35)43(52)49-30-18-17-29-41(44(53)54)50-45(55)57-31-40-38-27-15-13-25-36(38)37-26-14-16-28-39(37)40/h4-16,19-28,40-42H,17-18,29-32H2,1-3H3,(H,49,52)(H,50,55)(H,51,56)(H,53,54)/t41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRZVVHIJMLBK-COCZKOEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H51N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






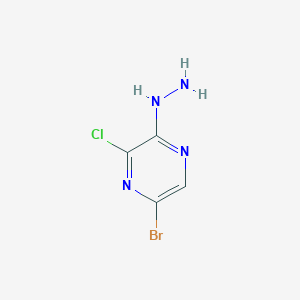
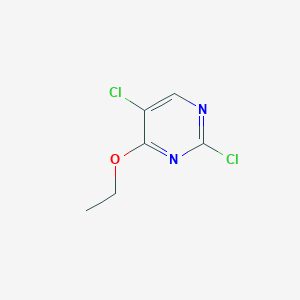
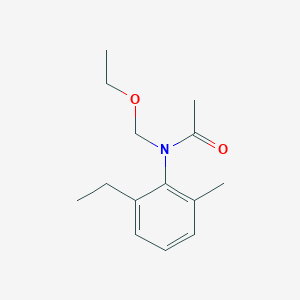
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)

